molecular formula C17H25N5OS B15114729 4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B15114729
M. Wt: 347.5 g/mol
InChI Key: IIZFXIGYFGQSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, thiazole, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the piperidine ring, and the triazole ring, followed by their subsequent coupling.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Formation of Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine rings, leading to the formation of sulfoxides and N-oxides, respectively.

    Reduction: Reduction reactions can occur at the triazole ring, converting it to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopropyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, N-oxides, dihydrotriazoles, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its combination of different functional groups allows for the design of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and clotrimazole, share some structural similarities with the triazole ring in the compound.

    Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine and ritonavir, share structural similarities with the thiazole ring in the compound.

    Piperidine Derivatives: Compounds containing piperidine rings, such as piperine and risperidone, share structural similarities with the piperidine ring in the compound.

Uniqueness

The uniqueness of 4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of cyclopropyl, thiazole, piperidine, and triazole moieties. This combination provides the compound with a unique set of chemical and biological properties, making it a valuable tool for research and development in various fields.

Properties

Molecular Formula

C17H25N5OS

Molecular Weight

347.5 g/mol

IUPAC Name

4-cyclopropyl-5-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C17H25N5OS/c1-11-15(24-12(2)18-11)10-21-8-6-13(7-9-21)16-19-20(3)17(23)22(16)14-4-5-14/h13-14H,4-10H2,1-3H3

InChI Key

IIZFXIGYFGQSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.